molecular formula C20H22F3N5O2 B2379961 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034293-81-5

5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2379961
CAS No.: 2034293-81-5
M. Wt: 421.424
InChI Key: PARBCINVNQMUED-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule. The presence of the trifluoromethyl group often imparts unique properties to the compound due to the high electronegativity of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The trifluoromethyl group is likely to have a significant impact on the overall structure due to its size and the strong electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to lower the basicity of compounds . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to increase the acidity of compounds and decrease their basicity . It can also increase the solubility of compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines : This research discusses a method for preparing [1,2,4]Triazolo[1,5-a]pyridines, indicating the versatility of such compounds in synthetic organic chemistry. The study demonstrates how triazoles substituted on the pyridine ring can be prepared under mild conditions, suggesting potential utility in creating derivatives of complex molecules such as the one (Huntsman & Balsells, 2005).

Biological Activities and Applications

  • Microtubule-Active Compound with In Vivo Antitumor Activity : A study on a novel microtubule-active compound demonstrates the potential of triazolopyrimidines in cancer research. The compound showed a unique mechanism of action on microtubules, distinct from other classes, indicating the possibility of designing new anticancer agents from such scaffolds (Beyer et al., 2008).

Photophysical Properties

  • Photophysical Properties of Pyridine Derivatives : Research on the synthesis and photophysical properties of pyridine derivatives shows the importance of such compounds in developing materials with specific light-emitting properties. This could imply that the compound may be of interest in materials science, especially in creating phosphors or other light-emitting materials (Shatsauskas et al., 2019).

Antimicrobial and Antifungal Agents

  • Antibacterial and Antifungal Activities : A study on novel derivatives of pyridine carboxamides evaluated their effectiveness as antibacterial and antifungal agents. This suggests potential applications in developing new antimicrobial compounds, indicating that the compound could be researched for similar purposes (El-Sehrawi et al., 2015).

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBCINVNQMUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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